5-Fluoro-2-oxoindoline chemical properties and structure
5-Fluoro-2-oxoindoline chemical properties and structure
An In-depth Technical Guide to 5-Fluoro-2-oxoindoline: Chemical Properties and Structure
Abstract
5-Fluoro-2-oxoindoline, also known as 5-Fluorooxindole, is a fluorinated heterocyclic compound that serves as a critical building block in medicinal chemistry and material science.[1][2] Its structure, featuring an oxindole (B195798) core with a fluorine atom at the 5-position, imparts enhanced metabolic stability and bioactivity, making it a valuable precursor in the synthesis of various therapeutic agents.[2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis protocols, and key applications, with a focus on its role in drug development as an intermediate for multi-targeted kinase inhibitors like Sunitinib.[3]
Chemical Structure and Properties
5-Fluoro-2-oxoindoline is a white to light yellow crystalline solid.[2][4] The molecule consists of a fused benzene (B151609) and lactam ring system.[2] The fluorine substituent significantly influences its electronic properties and biological interactions.
Physicochemical Properties
The key physicochemical properties of 5-Fluoro-2-oxoindoline are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-fluoro-1,3-dihydro-2H-indol-2-one | [5][6] |
| Synonyms | 5-Fluorooxindole, 5-Fluoroindolin-2-one | [2][5] |
| CAS Number | 56341-41-4 | [2][5] |
| Molecular Formula | C₈H₆FNO | [2][5][7] |
| Molecular Weight | 151.14 g/mol | [2][5][7] |
| Appearance | Light Yellow Crystalline Solid | [4] |
| Melting Point | 143-147 °C | [3][4] |
| Boiling Point | 307.2 °C at 760 mmHg | [3] |
| SMILES | C1C2=C(C=CC(=C2)F)NC1=O | [5][7] |
| InChIKey | DDIIYGHHUMKDGI-UHFFFAOYSA-N | [5][7] |
| LogP | 1.3 - 1.46 | [2][5] |
Spectroscopic Data
Structural characterization of 5-Fluoro-2-oxoindoline is typically performed using standard spectroscopic methods.
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¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and methylene (B1212753) protons. A representative spectrum in DMSO-d₆ shows the following peaks:
-
δ 10.36 (s, 1H, NH-indole)
-
δ 7.08-7.10 (m, 1H, aryl-7-H)
-
δ 6.96-7.01 (m, 1H, aryl-4-H)
-
δ 6.76-6.79 (m, 1H, aryl-6-H)
-
δ 3.49 (s, 2H, 3-CH₂) [8]
-
-
IR and Mass Spectrometry: Infrared spectroscopy and mass spectrometry are also routinely used to confirm the functional groups and molecular weight of the compound.
Experimental Protocols: Synthesis
5-Fluoro-2-oxoindoline is a synthetic compound not found in nature.[2] There are several established methods for its preparation.
Synthesis from 4-Fluoroaniline
This common pathway involves a multi-step process starting from 4-fluoroaniline, proceeding through a 5-fluoroisatin (B27256) intermediate, and concluding with a reduction.[3][4][8]
Experimental Protocol (Wolff-Kishner-Huang Minlon Reduction of 5-Fluoroisatin):
-
To a flask equipped with a thermometer, add 5-fluoroisatin (e.g., 4.60 g, 27.9 mmol), hydrazine (B178648) hydrate (B1144303) (80%, e.g., 19.3 mL, 386 mmol), and water (e.g., 19.3 mL).[8]
-
Heat the reaction mixture in an oil bath at 140 °C for 6 hours with stirring.[8]
-
Cool the mixture to room temperature.[8]
-
Adjust the pH to 2 by adding hydrochloric acid (2.0 mol/L).[8]
-
Stir the mixture at room temperature for 12 hours.[8]
-
Collect the resulting brownish-gray solid by vacuum filtration and wash with water to obtain 5-Fluoro-2-oxoindoline.[8] The reported yield for this final step can be as high as 99.1%.[8]
Caption: Synthesis workflow from 4-Fluoroaniline to 5-Fluoro-2-oxoindoline.
Synthesis from 5-Fluoro-2-nitrophenylacetic acid
An alternative method involves the catalytic hydrogenation of a nitro-substituted precursor.[9]
Experimental Protocol:
-
A mixture of 5-fluoro-2-nitro-phenylacetic acid (e.g., 24 g), platinum oxide (PtO₂) catalyst (e.g., 2.0 g), and glacial acetic acid (e.g., 250 ml) is prepared.[9]
-
The mixture is hydrogenated at room temperature and 50 p.s.i. pressure until the theoretical amount of hydrogen is consumed.[9]
-
The catalyst is removed by filtration, and the solvent is evaporated in vacuo.[9]
-
The residue is triturated with water, and the resulting precipitate is recrystallized to yield pure 5-fluoro-oxindole.[9]
Biological Activity and Applications
5-Fluoro-2-oxoindoline is a versatile compound with significant applications in both pharmaceutical development and material science.[1]
Pharmaceutical Intermediate
The primary application of 5-Fluoro-2-oxoindoline is as a key intermediate in the synthesis of pharmaceuticals.[1][2]
-
Sunitinib: It is a crucial precursor for Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used to treat renal cell carcinoma and gastrointestinal stromal tumors.[3]
-
Other Kinase Inhibitors: It serves as a reactant for preparing inhibitors of various other kinases and enzymes, including Glycogen synthase kinase 3 beta (GSK-3β), Cyclooxygenase (COX-1/2), and Aurora kinases.[3]
-
α-Glucosidase Inhibitors: Derivatives synthesized from 5-fluoro-2-oxindole have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, indicating potential for developing new treatments for type 2 diabetes.[10][11]
Biological Research
The parent compound and its derivatives exhibit a range of biological effects.
-
It has demonstrated anti-inflammatory, antioxidant, anxiolytic, antidepressant, and antinociceptive (pain-inhibiting) properties.[4]
-
Studies have shown it can inhibit plasticity and inflammatory responses induced by peripheral inflammation.[4]
Material Science
Beyond medicine, 5-Fluoro-2-oxoindoline is explored for its potential in creating novel materials with unique electronic properties, which could be applied in the development of organic semiconductors.[1]
Caption: Core applications of 5-Fluoro-2-oxoindoline.
Signaling Pathways
While 5-Fluoro-2-oxoindoline itself is not typically described as directly modulating a specific signaling pathway, it is a foundational structure for drugs that do. For instance, Sunitinib, synthesized from this precursor, functions by inhibiting multiple receptor tyrosine kinases (RTKs). These RTKs are crucial components of signaling pathways that control cell growth, proliferation, and angiogenesis. By blocking these receptors, Sunitinib disrupts the downstream signaling cascades that drive tumor growth.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Fluoro-2-oxoindoline is associated with the following hazards:
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[6]
Conclusion
5-Fluoro-2-oxoindoline is a high-value chemical intermediate with a well-defined property profile and established synthesis routes. Its structural features make it an indispensable component in the development of targeted therapeutics, most notably kinase inhibitors for oncology. Ongoing research into its derivatives continues to uncover new biological activities, such as α-glucosidase inhibition, expanding its potential therapeutic applications. Furthermore, its utility in material science highlights its versatility, positioning it as a compound of continued interest for researchers and drug development professionals.
References
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- 2. guidechem.com [guidechem.com]
- 3. Pharmaceutical Intermediate - 5-Fluoro-2-oxindole_Chemicalbook [chemicalbook.com]
- 4. 5-Fluoro-2-oxindole | 56341-41-4 [chemicalbook.com]
- 5. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO | CID 3731012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Fluoro-2-oxindole | 56341-41-4 [sigmaaldrich.com]
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- 8. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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